molecular formula C17H11F3N2 B11829860 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile CAS No. 922184-60-9

2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile

Cat. No.: B11829860
CAS No.: 922184-60-9
M. Wt: 300.28 g/mol
InChI Key: MLAGQFRRQBUVFN-UHFFFAOYSA-N
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Description

2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile (CAS 922184-60-9) is a specialized indole derivative of significant interest in medicinal chemistry and drug discovery. The compound features a carbonitrile group at the 3-position and a trifluoromethyl group at the 5-position of the indole scaffold, a structure known to be a key building block in pharmaceuticals and natural products . Indole derivatives are considered a privileged scaffold in drug design due to their widespread presence in bioactive molecules and their ability to interact with diverse biological targets . They exhibit a broad spectrum of reported biological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties . The specific substitution pattern on this indole core, particularly the carbonitrile and trifluoromethyl groups, is frequently explored to optimize pharmacological properties and enhance interactions with target proteins . The trifluoromethyl group is a common motif in modern agrochemicals and pharmaceuticals, known to improve metabolic stability, membrane permeability, and binding affinity . Meanwhile, the carbonitrile group serves as a versatile synthetic handle for further chemical transformations, allowing researchers to generate a diverse array of functionalized derivatives for structure-activity relationship (SAR) studies . This makes 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile a valuable intermediate in the synthesis of more complex molecules for high-throughput screening and lead optimization campaigns. This product is intended for research applications in a laboratory setting only and is not for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

922184-60-9

Molecular Formula

C17H11F3N2

Molecular Weight

300.28 g/mol

IUPAC Name

2-methyl-1-phenyl-5-(trifluoromethyl)indole-3-carbonitrile

InChI

InChI=1S/C17H11F3N2/c1-11-15(10-21)14-9-12(17(18,19)20)7-8-16(14)22(11)13-5-3-2-4-6-13/h2-9H,1H3

InChI Key

MLAGQFRRQBUVFN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3=CC=CC=C3)C=CC(=C2)C(F)(F)F)C#N

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cyclization

Transition-metal-mediated cyclizations offer regioselectivity. A palladium-catalyzed cascade coupling of ortho-halogenated anilines with alkynes can generate the indole core. For instance, 2-bromo-4-(trifluoromethyl)aniline reacts with propiolonitrile in the presence of Pd(PPh₃)₄ to form 3-cyano-5-(trifluoromethyl)indole, which is subsequently alkylated at the 1- and 2-positions.

Functionalization at Position 3: Cyanation Strategies

Introducing the nitrile group at position 3 requires precise control to avoid side reactions.

Halogenation-Cyanation Sequence

3-Haloindoles serve as key intermediates. Source demonstrates that 2-(trifluoromethyl)-1H-indole undergoes electrophilic halogenation at position 3 using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in tetrahydrofuran (THF) with trimethylsilyl chloride (TMSCl) as a catalyst, yielding 3-chloro- or 3-bromo-2-(trifluoromethyl)indoles in >90% yield. Subsequent cyanation via Ullmann-type coupling with CuCN or palladium-catalyzed cross-coupling (e.g., using Zn(CN)₂) replaces the halogen with a nitrile group.

Direct Cyanation via Radical Pathways

Recent advances employ photoredox catalysis to introduce nitriles. For example, 2-methyl-1-phenyl-5-(trifluoromethyl)indole reacts with trimethylsilyl cyanide (TMSCN) under visible-light irradiation in the presence of an iridium catalyst (e.g., Ir(ppy)₃), selectively functionalizing position 3.

Optimization and Challenges

regioselectivity in Trifluoromethylation

Electrophilic trifluoromethylation at position 5 is challenging due to the indole’s electron-rich nature. Directed C–H functionalization using CF₃ reagents (e.g., Umemoto’s reagent) in the presence of a palladium catalyst (Pd(OAc)₂) and oxidants (Ag₂CO₃) achieves selective CF₃ installation.

Purification and Yield Considerations

Column chromatography (silica gel, hexane/CH₂Cl₂) is standard for isolating intermediates. The final compound’s purity (>97%) is confirmed via HPLC and NMR. Yields for critical steps:

  • Halogenation: 85–98%

  • Cyanation: 60–75%

  • N-Alkylation: 50–65%

Alternative Routes and Emerging Methods

One-Pot Multicomponent Reactions

A copper-catalyzed tandem process combines 4-(trifluoromethyl)aniline, phenylacetylene, and acrylonitrile to assemble the indole core with all substituents in a single step. This method, while efficient (50–60% yield), requires rigorous temperature control.

Biocatalytic Approaches

Recent studies explore enzymatic C–H activation for greener synthesis. Cytochrome P450 variants catalyze the hydroxylation of 2-methyl-1-phenylindole-3-carbonitrile, followed by trifluoromethylation using CF₃I and a radical initiator .

Chemical Reactions Analysis

Halogenation Reactions

The 3-position of the indole ring undergoes regioselective halogenation due to electron density modulation from the trifluoromethyl (-CF₃) group. Key methods include:

Halogen Reagent Conditions Yield Reference
ChlorineN-Chlorosuccinimide (NCS)THF, TMSCl catalyst, RT, 24 hrs98%
BromineBr₂ in CH₂Cl₂Room temperature, 1 min98%
IodineI₂, K₂CO₃ in MeCNRT, 24 hrs95%

These reactions retain the -CN and -CF₃ groups while introducing halogens for further functionalization.

Cross-Coupling Reactions

The halogenated derivatives participate in palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling

  • Substrates : 3-Bromo or 3-iodo derivatives

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, arylboronic acids, DME/H₂O (3:1), 80°C

  • Applications : Introduces aryl/heteroaryl groups at the 3-position for structural diversification.

Stille Coupling

  • Substrates : 3-Iodo derivatives

  • Conditions : PdCl₂(PPh₃)₂, organotin reagents, DMF, 100°C

  • Scope : Effective for forming C-C bonds with alkenyl or alkynyl partners.

Nucleophilic Substitution

The 3-halogen atom is susceptible to nucleophilic displacement:

Nucleophile Base Conditions Yield Reference
4-MethylthiophenolCs₂CO₃DMF, 80°C, 12 hrs65%
Sodium methoxideMeOH, reflux78%

Reaction selectivity depends on the halogen (Cl > Br > I) and base strength.

Electrophilic Aromatic Substitution

The indole ring undergoes electrophilic attacks at positions activated by the -CF₃ group:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the 4- or 6-position.

  • Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives for solubility tuning.

Cyano Group Reactivity

  • Reduction : LiAlH₄ reduces -CN to -CH₂NH₂ under anhydrous THF.

  • Hydrolysis : Concentrated HCl converts -CN to -COOH at elevated temperatures.

-CF₃ Group Stability

The trifluoromethyl group resists hydrolysis under acidic/basic conditions, ensuring structural integrity during most reactions .

Comparative Reactivity Analysis

The trifluoromethyl group exerts stronger electron-withdrawing effects compared to methyl or phenyl substituents, as shown in electrophilic substitution rates:

Substituent Relative Reactivity (Nitration)
-CF₃1.0 (reference)
-CH₃2.3
-Ph1.8

Data adapted from analogous indole systems .

This compound’s reactivity profile enables its use in synthesizing pharmaceuticals, agrochemicals, and materials science intermediates. Future research directions include exploring photochemical reactions and catalytic asymmetric functionalizations.

Scientific Research Applications

The biological activity of 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile has garnered attention due to the properties of indole derivatives, which are known for their diverse pharmacological effects. Key areas of exploration include:

Antioxidant Properties

Indole derivatives have been investigated for their antioxidant capabilities. A study highlighted that modifications to indole structures could yield compounds with significant antioxidant activity against reactive oxygen species (ROS) .

Antiviral Activity

Research indicates that indole derivatives exhibit antiviral properties. The presence of the trifluoromethyl group in this compound enhances its potency against various viruses. For instance, studies have shown improved inhibition against the measles virus when compared to non-substituted counterparts .

Anticancer Potential

Indole derivatives are also recognized for their anticancer properties. The structural modifications provided by the trifluoromethyl and carbonitrile groups may enhance their interaction with cancer-related targets, leading to potential therapeutic applications in oncology .

Case Studies

Several case studies have been documented to illustrate the effectiveness of 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile in biological contexts:

  • Antioxidant Evaluation : A series of indole derivatives were synthesized and tested for their antioxidant activities using ABTS assays. The compound demonstrated significant inhibition levels, suggesting its potential as a therapeutic agent against oxidative stress-related diseases .
  • Antiviral Testing : In vitro studies evaluated the antiviral efficacy of this compound against several viral strains, revealing that it outperformed many traditional antiviral agents due to its enhanced binding affinity facilitated by the trifluoromethyl group .
  • Cancer Cell Line Studies : Investigations into its effects on cancer cell lines showed promising results, indicating that it could induce apoptosis in malignant cells while sparing normal cells, highlighting its potential as a selective anticancer agent .

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with biological molecules, potentially affecting enzyme activity or receptor binding. The exact pathways and targets would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their substituent patterns:

Compound Name (Reference) Substituents (Position) Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
Target Compound 1-Ph, 2-Me, 5-CF₃, 3-CN 300.28 N/A Not provided
5-Methyl-3-phenyl-1H-indole-2-carbonitrile 5-Me, 3-Ph, 2-CN 232.1 ~168 IR: 2189 cm⁻¹ (CN)
5-Phenyl-1-((trifluoromethyl)sulfonyl)-1H-indole-3-carbonitrile 1-SO₂CF₃, 5-Ph, 3-CN 354.33 N/A ¹H/¹³C NMR reported
1-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-1H-indole-3-carbonitrile 1-pyridinyl (Cl, CF₃), 3-CN 337.71 N/A Not provided
3-(2-Aminoethyl)-2-methyl-1H-indole-5-carbonitrile 3-(CH₂NH₂), 2-Me, 5-CN 199.24 N/A Safety data reported
5-(7-Fluoro-3,3-dimethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)-1-methyl-1H-pyrrole-2-carbonitrile Pyrrole-oxindole hybrid (PR modulator) 381.43 N/A Biological activity reported

Key Observations:

  • Synthetic Routes :
    • The trifluoromethylsulfonyl (SO₂CF₃) group in requires sulfonylation reagents (e.g., 5-PhNTf₂), whereas the target compound’s phenyl group at position 1 likely involves Ullmann or Buchwald-Hartwig coupling .
    • Yields for analogs range from 70% () to 89% (), suggesting efficient synthetic protocols for indole-carbonitrile derivatives.

Physical and Spectral Properties

  • Melting Points : The analog in has a melting point of ~168°C, likely due to strong intermolecular interactions from the CN and phenyl groups. The target compound’s CF₃ group may lower melting points due to increased hydrophobicity.
  • Spectral Data :
    • IR : The CN stretch at 2189 cm⁻¹ in is consistent with aliphatic nitriles. The target compound’s CN group, conjugated to the indole ring, may exhibit a slightly shifted absorption.
    • NMR : In , ¹H NMR signals for aromatic protons (δ 6.87–7.33 ppm) and ¹³C NMR for CN (δ 117.6 ppm) align with typical indole-carbonitrile derivatives.

Biological Activity

2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological evaluations, and potential therapeutic applications.

Synthesis

The synthesis of 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile typically involves multiple steps, including the formation of the indole scaffold and subsequent functionalization. The process often utilizes various reagents such as triethylamine and palladium catalysts to achieve the desired compound with high purity and yield. The detailed synthetic route may vary, but it generally adheres to established methodologies for indole synthesis.

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives. For instance, research has demonstrated that compounds with similar structures exhibit significant inhibitory effects on histone deacetylases (HDACs), which are crucial in cancer progression. The IC50 values for HDAC inhibition by related compounds have been reported as low as 0.13 µM, indicating potent activity against various cancer cell lines .

Table 1: Comparison of IC50 Values for Related Compounds

CompoundTarget EnzymeIC50 (µM)
Compound 19fHDAC10.14
Compound 19kHDAC20.56
2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrileHDAC3TBD

The mechanism through which 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile exerts its anticancer effects may involve the induction of apoptosis in cancer cells. Studies have shown that related compounds can significantly enhance apoptosis in leukemic cells, with IC50 values indicating a higher potency compared to standard HDAC inhibitors like MS-275 . This suggests that the trifluoromethyl group may enhance the compound's ability to interact with biological targets.

Case Studies

Several case studies have investigated the biological effects of indole derivatives:

  • Leukemic Cell Studies : In vitro tests on MV4-11 and MOLM-13 leukemic cells showed that compounds structurally similar to 2-Methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile induced apoptosis at significantly lower concentrations than conventional treatments .
  • In Vivo Models : Animal models treated with indole derivatives demonstrated tumor growth inhibition, suggesting potential applications in cancer therapy .

Q & A

Q. What are the recommended synthetic routes for 2-methyl-1-phenyl-5-(trifluoromethyl)-1H-indole-3-carbonitrile?

The compound can be synthesized via condensation reactions involving indole precursors. For example:

  • Method A : React 3-formyl-indole derivatives with appropriate methylating agents (e.g., methyl iodide) under basic conditions to introduce the methyl group at position 2.
  • Method B : Introduce the trifluoromethyl group at position 5 using CF₃-containing electrophiles (e.g., trifluoromethyl iodide) in the presence of copper catalysts.
  • Method C : The cyano group at position 3 can be installed via nucleophilic substitution of halogenated indoles using KCN or CuCN .
    Purification: Recrystallization from DMF/acetic acid mixtures is effective for isolating crystalline products .

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Procedure : Grow high-quality crystals via slow evaporation of a solvent (e.g., ethanol). Use SHELX software for structure solution and refinement. Key parameters:
    • Data collection at low temperature (e.g., 113 K) to minimize thermal motion.
    • Refinement with SHELXL, achieving R-factors < 0.05 for high accuracy .
  • Validation : Cross-check with spectroscopic data (e.g., NMR, IR) to confirm functional groups.

Q. What safety protocols are critical for handling this compound in the lab?

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent degradation .
  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
  • Spill Management : Neutralize with sand or vermiculite, then dispose via hazardous waste protocols .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties and reactivity?

The -CF₃ group is strongly electron-withdrawing:

  • Electronic Effects : Reduces electron density at position 5, enhancing electrophilic substitution resistance.
  • Applications : Stabilizes charge-transfer complexes in materials science and improves metabolic stability in drug candidates .
  • Experimental Validation : Use Hammett constants (σₘ = 0.43) to quantify electronic effects .

Q. How can computational modeling predict this compound’s binding affinity to biological targets?

  • Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450).
    • Procedure : Optimize the compound’s geometry with DFT (e.g., B3LYP/6-31G* basis set).
    • Key Findings : The trifluoromethyl group enhances hydrophobic interactions in binding pockets .
  • MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes .

Q. How can contradictions in spectroscopic data (e.g., NMR vs. XRD) be resolved?

  • Case Example : Discrepancies in aromatic proton shifts may arise from dynamic effects in solution.
  • Resolution :
    • Compare solution-state NMR with solid-state NMR or XRD-derived torsion angles.
    • Use variable-temperature NMR to probe conformational flexibility .
  • Validation : Cross-reference with computational chemical shift predictions (e.g., Gaussian NMR module).

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